molecular formula C16H18OS B14383529 [(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene CAS No. 89423-40-5

[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene

Cat. No.: B14383529
CAS No.: 89423-40-5
M. Wt: 258.4 g/mol
InChI Key: PIHPKBVJFASVPN-UHFFFAOYSA-N
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Description

[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group and a methoxy-phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene typically involves the reaction of 2-methoxy-1-phenylpropan-2-yl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding hydrocarbon.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxy-phenylpropan-2-yl group can engage in hydrophobic interactions with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzene ring structure but different functional groups.

    Benzyl methyl ketone: Another benzene derivative with a ketone functional group.

Uniqueness

[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene is unique due to the presence of both a methoxy-phenylpropan-2-yl group and a sulfanyl group, which confer distinct chemical and physical properties

Properties

CAS No.

89423-40-5

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

(2-methoxy-1-phenylpropan-2-yl)sulfanylbenzene

InChI

InChI=1S/C16H18OS/c1-16(17-2,13-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

PIHPKBVJFASVPN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(OC)SC2=CC=CC=C2

Origin of Product

United States

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